(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate CAS number
(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate CAS number
An In-depth Technical Guide to (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate is a chiral compound of significant interest in the fields of chemistry and drug development. Its primary utility lies in its role as a resolving agent for racemic mixtures and as a precursor for the synthesis of a wide array of chiral ligands and catalysts.[1][2][3] The stereochemistry of this compound makes it a valuable tool in asymmetric synthesis, where the control of chirality is paramount for the desired biological activity and specificity of pharmaceutical compounds. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in the development of chiral molecules.
Chemical and Physical Properties
The fundamental properties of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 39961-95-0 | [1][4][5][6][7] |
| Molecular Formula | C₆H₁₄N₂・C₄H₆O₆ | [1][7] |
| Molecular Weight | 264.28 g/mol | [1][7][8] |
| Appearance | White to light yellow to light orange powder/crystal | [4] |
| Melting Point | 273 °C (decomposes) | [5][6][9] |
| Optical Activity | [α]20/D +12.5° (c=4 in H₂O) | [9] |
| Purity | ≥95% to >99% | [1][4][7] |
| Synonyms | (1R)-trans-1,2-Diaminocyclohexane L-Tartrate, (1R,2R)-cyclohexane-1,2-diamine; (2R,3R)-2,3-dihydroxybutanedioic acid | [1][4] |
| InChI Key | GDOTUTAQOJUZOF-ZXZVGZDWSA-N | [9] |
| SMILES | N[C@@H]1CCCC[C@H]1N.O--INVALID-LINK--C(O)=O">C@HC(O)=O | [9] |
Experimental Protocols
The synthesis of enantiomerically pure (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate is a critical process, typically achieved through the resolution of a racemic mixture of trans-1,2-diaminocyclohexane using L-(+)-tartaric acid as a chiral resolving agent.[10][11]
Resolution of (±)-trans-1,2-Diaminocyclohexane
This protocol describes the classical method for obtaining the (1R,2R)-enantiomer as its L-tartrate salt.
Materials:
-
(±)-trans-1,2-Diaminocyclohexane
-
L-(+)-Tartaric acid
-
Distilled water
-
Methanol
-
Glacial acetic acid (optional, can facilitate precipitation)[12][13]
-
Dissolve L-(+)-tartaric acid (0.99 mol) in distilled water (400 mL) in a 1 L beaker with stirring until a clear solution is obtained.
-
Slowly add the mixture of cis- and trans-1,2-diaminocyclohexane (1.94 mol) to the tartaric acid solution. The addition should be controlled to maintain the reaction temperature around 70 °C.
-
(Optional) Add glacial acetic acid (1.75 mol) to the solution, controlling the rate to keep the temperature at approximately 90 °C. A white precipitate should form.
-
Vigorously stir the resulting slurry while allowing it to cool to room temperature over a period of 2 hours.
-
Further, cool the mixture in an ice bath to ≤5 °C for 2 hours to maximize precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with cold (5 °C) water (100 mL), followed by several rinses with methanol (5 x 100 mL).
-
Dry the solid under vacuum at 40 °C to yield (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate as a white solid.
Recrystallization for Purity Enhancement
To achieve higher enantiomeric purity, a recrystallization step can be performed.
Procedure: [14]
-
Suspend the crude (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate in a minimal amount of hot water (90 °C to 120 °C) to achieve complete dissolution.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, store the solution at 4 °C overnight.
-
Filter the resulting crystals, wash with ice-cold water and then with methanol.
-
Dry the purified crystals under vacuum. This process can be repeated to enhance purity.
Solubility Data
The solubility of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate (DHT) is a crucial parameter for its purification and application. Studies have shown that its solubility in binary solvent mixtures of methanol-water, ethanol-water, and 2-propanol-water increases with temperature and decreases with an increasing mass fraction of the alcohol.[10]
| Solvent System (w/w) | Temperature (K) | Molar Fraction Solubility (x10³) |
| Methanol (0.1) + Water (0.9) | 278.15 | Data not available in snippets |
| Methanol (0.1) + Water (0.9) | 318.15 | Data not available in snippets |
| Ethanol (0.1) + Water (0.9) | 278.15 | Data not available in snippets |
| Ethanol (0.1) + Water (0.9) | 318.15 | Data not available in snippets |
| 2-Propanol (0.1) + Water (0.9) | 278.15 | Data not available in snippets |
| 2-Propanol (0.1) + Water (0.9) | 318.15 | Data not available in snippets |
Note: Specific solubility values were not available in the provided search results, but the trend is described.
Applications in Synthesis
The primary application of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate is as a precursor for the synthesis of chiral ligands and catalysts, which are instrumental in asymmetric catalysis.[1][2][3] The free diamine, (1R,2R)-(-)-1,2-Diaminocyclohexane, can be liberated from its tartrate salt and is a versatile building block for creating chiral environments in metal complexes.[15] These complexes are used to catalyze a variety of enantioselective reactions, including hydrogenations and C-C bond-forming reactions, which are fundamental in the synthesis of pharmaceuticals.
Visualized Workflows and Relationships
Chiral Resolution Workflow
The following diagram illustrates the key steps in the resolution of racemic trans-1,2-diaminocyclohexane to obtain the desired (1R,2R)-enantiomer.
Caption: Workflow for the resolution of racemic trans-1,2-diaminocyclohexane.
Application in Chiral Ligand Synthesis
This diagram shows the logical flow from the tartrate salt to its application in asymmetric catalysis.
Caption: From tartrate salt to application in asymmetric catalysis.
Safety Information
(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[4] It causes skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this chemical.[9] Store in a well-ventilated place and keep the container tightly closed.
Conclusion
(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate is a cornerstone chiral auxiliary in modern synthetic chemistry. Its well-defined stereochemistry and the robustness of the protocols for its preparation make it an invaluable resource for researchers and professionals in drug development and fine chemical synthesis. The information provided in this guide offers a technical foundation for its effective and safe utilization in the laboratory and beyond.
References
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- 10. researchgate.net [researchgate.net]
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